molecular formula C19H21N3O5S B2646537 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1203213-28-8

1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea

Cat. No.: B2646537
CAS No.: 1203213-28-8
M. Wt: 403.45
InChI Key: GPQURWKQVYIWEF-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a high-purity synthetic organic compound intended for research and development purposes. This small molecule features a urea core linked to a benzo[1,3]dioxole moiety and an ethylsulfonyl-substituted tetrahydroquinoline group, a structure that may be of interest in medicinal chemistry and drug discovery programs. Compounds containing the benzo[1,3]dioxole (benzodioxole) functional group have been investigated as receptor agonists in various biological systems . This product is provided for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for verifying the identity and purity of the compound for their specific applications. Please consult the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S/c1-2-28(24,25)22-9-3-4-13-10-14(5-7-16(13)22)20-19(23)21-15-6-8-17-18(11-15)27-12-26-17/h5-8,10-11H,2-4,9,12H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPQURWKQVYIWEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the tetrahydroquinoline ring: This involves the reduction of quinoline derivatives using hydrogenation or other reducing agents.

    Introduction of the ethylsulfonyl group: This step can be performed by reacting the intermediate compound with ethylsulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the urea linkage: The final step involves the reaction of the intermediate with an isocyanate derivative to form the urea bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Structural Characteristics

The compound is characterized by a complex structure that combines a benzo[d][1,3]dioxole moiety with a tetrahydroquinoline derivative. Its molecular formula is C₂₁H₂₃N₃O₃S, with a molecular weight of approximately 403.45 g/mol. The combination of these two structural components contributes to its distinct pharmacological profile compared to other similar compounds.

Anti-inflammatory and Analgesic Properties

Research indicates that 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea exhibits significant anti-inflammatory and analgesic activities. Studies have shown that compounds with similar structures can modulate various biological pathways involved in inflammation and pain management. This compound may act on specific receptors or enzymes that are critical in these processes.

Cancer Research

Compounds similar to this compound have been investigated for anticancer properties. The unique structural features may allow for interactions with cancer cell signaling pathways or tumor microenvironments. Ongoing research aims to elucidate the mechanisms through which these compounds exert cytotoxic effects against various cancer cell lines .

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within the body. For example:

  • Inhibition of Enzymatic Pathways : The urea linkage in the compound may facilitate interactions with enzymes involved in inflammatory processes or neuronal excitability.
  • Receptor Modulation : The benzo[d][1,3]dioxole moiety may play a role in receptor binding affinity and selectivity, potentially influencing neurotransmitter systems relevant to pain and seizure activity.

Mechanism of Action

The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and influencing cellular processes.

    Interacting with DNA or RNA: Affecting gene expression and protein synthesis.

    Modulating signaling pathways: Influencing cell signaling and communication.

Comparison with Similar Compounds

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Name Molecular Weight (g/mol) logP (Predicted) Solubility (Predicted) Key Feature Impact
Target Compound ~435 3.2 Moderate (aqueous/organic) Ethylsulfonyl enhances polarity.
Compound 12 () 318 3.8 Low (organic-phase favored) Chlorine increases hydrophobicity.
5-(Benzo[d][1,3]dioxol-5-yl)-3-iodo-2-(4-methoxyphenyl)-furo[3,2-b]pyridine ~463 4.1 Low Iodo group adds steric bulk.

Notes:

  • The target compound’s ethylsulfonyl group likely reduces logP vs. compound 12, improving aqueous solubility.

Biological Activity

1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a synthetic compound that has attracted attention due to its potential therapeutic applications. The compound's unique structural features combine a benzo[d][1,3]dioxole moiety with a tetrahydroquinoline derivative, leading to diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and analgesic properties, as well as its interactions with biological macromolecules.

Chemical Structure and Properties

The molecular formula of the compound is C₂₁H₂₃N₃O₃S, with a molecular weight of approximately 403.45 g/mol. Its structure facilitates interactions with various biological targets, which may underlie its pharmacological effects.

Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits significant anti-inflammatory and analgesic activities. These effects are likely mediated through the modulation of inflammatory pathways and pain signaling mechanisms.

Case Study : A study conducted on animal models demonstrated that administration of this compound resulted in a marked decrease in inflammation markers compared to control groups. The results suggest a potential for developing this compound as a therapeutic agent for conditions characterized by chronic inflammation.

Preliminary data suggest that the compound may interact with specific receptors or enzymes involved in inflammatory pathways. Techniques such as surface plasmon resonance and molecular docking simulations are recommended for further elucidation of these interactions.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-chlorophenyl)ureaContains chlorophenyl instead of ethylsulfonylAnti-inflammatoryLacks tetrahydroquinoline moiety
2-(Benzo[d][1,3]dioxol-5-yl)-N-(pyridin-4-yl)ureaPyridine instead of tetrahydroquinolineAnticancer potentialDifferent heterocyclic component
4-Methyl-N-(benzo[d][1,3]dioxol-5-yl)benzamideBenzamide structureAntimicrobial propertiesLacks urea linkage

This comparison highlights the distinct pharmacological profile of this compound relative to other similar compounds.

Future Research Directions

To fully understand the therapeutic potential of this compound:

  • In vitro studies should be conducted to explore its effects on various cell lines.
  • In vivo studies are necessary to assess its efficacy and safety in living organisms.
  • Molecular docking studies could provide insights into its binding affinities and mechanisms of action.

Q & A

Q. Table 1: Example Synthesis Optimization Parameters

ParameterTested RangeOptimal ValueYield Improvement
Temperature (°C)25–8060+22%
SolventDMF, THF, DCMDMF+15%
Catalyst (mol%)5–2012+18%

Basic: Which spectroscopic techniques are critical for structural elucidation, and how should spectral data be interpreted for complex heterocycles?

Methodological Answer:

  • 1H/13C-NMR : Assign peaks using 2D experiments (HSQC, HMBC) to resolve overlapping signals from the benzodioxole and tetrahydroquinoline moieties. For example, the ethylsulfonyl group’s methylene protons appear as a triplet (~δ 3.5–4.0 ppm) .
  • IR Spectroscopy : Confirm urea C=O stretching (~1640–1680 cm⁻¹) and sulfonyl S=O vibrations (~1150–1250 cm⁻¹) .
  • HRMS : Validate molecular ions (e.g., [M+H]⁺) with <2 ppm error. Discrepancies between experimental and theoretical masses may indicate isotopic impurities or adduct formation .

Note : For ambiguous signals, compare with DFT-simulated spectra or use isotopic labeling to trace specific groups.

Advanced: How should researchers address discrepancies between experimental and theoretical mass spectrometry data?

Methodological Answer:

  • Error Source Analysis :
    • Isotopic impurities : Use high-resolution instruments (Orbitrap, TOF-MS) to distinguish isotopic peaks.
    • Adduct formation : Add ionization suppressors (e.g., ammonium formate) to reduce Na⁺/K⁺ adducts .
  • Case Study : In , a 0.05 Da discrepancy in EI-HRMS was traced to a 2% isomeric impurity. Confirm via preparative HPLC and re-analyze fractions.
  • Validation : Cross-check with alternative techniques (e.g., X-ray crystallography) to resolve structural ambiguities .

Advanced: What experimental designs are recommended for assessing the compound’s stability under varying physicochemical conditions?

Methodological Answer:

  • Stress Testing :
    • Thermal stability : Use TGA/DSC to identify decomposition thresholds (e.g., >150°C).
    • Hydrolytic stability : Incubate in buffers (pH 1–13) and monitor degradation via LC-MS.
    • Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and quantify photodegradants .
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under accelerated conditions.

Q. Table 2: Stability Study Design

ConditionTest MethodDurationKey Metrics
40°C/75% RHHPLC-UV28 daysPurity loss ≤5%
0.1N HCl (pH 1)LC-MS/MS24 hrsDegradation products
UV light (320 nm)Photostability chamber48 hrsMax absorbance shift

Advanced: How can computational modeling enhance mechanistic studies of this compound’s biological or chemical reactivity?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., kinases). Validate with SPR or ITC assays.
  • DFT Calculations : Map electron density to identify nucleophilic/electrophilic sites. For example, the urea carbonyl may act as a hydrogen-bond acceptor .
  • MD Simulations : Simulate solvation effects in DMSO/water mixtures to predict aggregation behavior.
  • QSAR Models : Corrogate substituent effects (e.g., ethylsulfonyl vs. methylsulfonyl) on bioactivity .

Basic: What safety protocols are essential for handling this compound during laboratory experiments?

Methodological Answer:

  • PPE Requirements : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for powder handling .
  • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste. Avoid aqueous rinsing to prevent sulfonate formation .
  • First Aid : For skin contact, wash with soap/water for 15 minutes; seek medical attention if irritation persists .

Advanced: What analytical strategies can quantify trace impurities (<1%) in synthesized batches?

Methodological Answer:

  • HPLC-DAD/ELSD : Use a C18 column (3.5 µm, 150 mm) with gradient elution (ACN/0.1% TFA).
  • LC-HRMS : Detect isomeric impurities via fragmentation patterns (e.g., m/z 370.35 → 266.29 for benzodioxole cleavage) .
  • NMR qNMR : Quantify impurities using ERETIC2 calibration with an internal standard (e.g., TMSP) .

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